2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide
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Overview
Description
2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide is a chemical compound with a molecular formula of C12H14N4O2S. This compound is part of the pyridine family, which is known for its significant clinical diversity and applications in medicinal chemistry . The presence of both hydrazino and sulfonamide groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, THF, DMF, or methylene chloride, within a temperature range of 0-150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same nucleophilic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary based on the desired product but generally involve controlled temperatures and solvent environments.
Major Products Formed
Scientific Research Applications
2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, altering their function and activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms and exhibits a wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide is unique due to the presence of both hydrazino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydrazinyl-N-(3-methylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-9-4-2-5-10(8-9)16-19(17,18)11-6-3-7-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBJDUSNOCJZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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